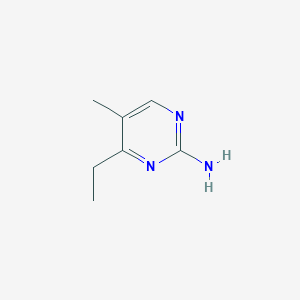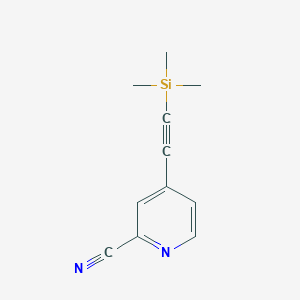
4-三甲基甲硅烷基乙炔基吡啶-2-碳腈
描述
“4-Trimethylsilanylethynylpyridine-2-carbonitrile” is a chemical compound with the molecular formula C11H12N2Si and a molecular weight of 200.32 . It is also known as "4-((trimethylsilyl)ethynyl)picolinonitrile" . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Trimethylsilanylethynylpyridine-2-carbonitrile” is1S/C11H12N2Si/c1-14(2,3)7-5-10-4-6-13-11(8-10)9-12/h4,6,8H,1-3H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“4-Trimethylsilanylethynylpyridine-2-carbonitrile” is a powder that is stored at room temperature . Its molecular weight is 200.32 .科学研究应用
分子结构和晶体分析
对类似吡啶衍生物的研究重点是通过 X 射线衍射分析等技术了解其分子和晶体结构。例如,对 4,6,6-三甲基-2-氧代-1,2,5,6-四氢吡啶-3-碳腈等化合物的研究有助于了解属于 C1 对称群的分子结构,其杂环呈扭曲的包络构象。这种理解对于设计具有所需性能的材料以应用于催化、材料科学和药物至关重要 (Jansone 等人,2007)。
合成和化学性质
通过超声辅助方法合成的吡唑并吡啶衍生物显示出作为缓蚀剂的潜力,突出了吡啶衍生物在材料科学和工程中的用途 (Dandia 等人,2013)。此外,对相关化合物的环缩合机理的量子化学研究强调了这些研究在为新型化学实体开发合成方法中的重要性 (Fleisher 等人,2006)。
在表面改性中的应用
4-(2-三氯甲硅烷基)吡啶等化合物的合成用于二氧化锡的表面改性,展示了吡啶衍生物在改性材料表面以增强其化学和物理性能方面的应用 (Grüniger 和 Calzaferri,1979)。这些改性可以提高传感器性能、催化活性或材料稳定性,这在各种工业和环境应用中至关重要。
光谱分析和光学性质
通过红外和电子光谱研究的吡啶衍生物的结构特征,以及通过紫外可见吸收和荧光光谱研究的光学性质,揭示了它们在开发具有特定光学特性的荧光传感器或材料方面的潜力 (Cetina 等人,2010)。此类材料可应用于光学器件、环境传感和生物成像。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .
属性
IUPAC Name |
4-(2-trimethylsilylethynyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)7-5-10-4-6-13-11(8-10)9-12/h4,6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYXNBGNMXZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1439242.png)
![1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439243.png)
![4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1439244.png)
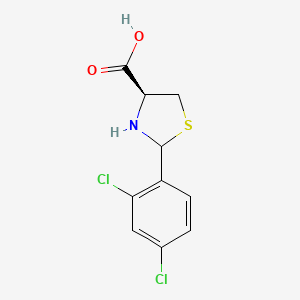
![3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439246.png)
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1439249.png)
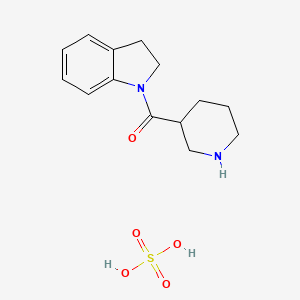
![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1439251.png)
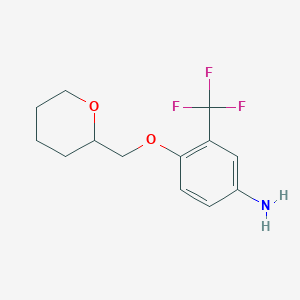
![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)
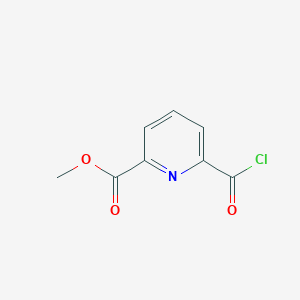
![{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1439259.png)
